(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol
CAS No.: 2098119-20-9
Cat. No.: VC3158679
Molecular Formula: C13H16N2OS
Molecular Weight: 248.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098119-20-9 |
|---|---|
| Molecular Formula | C13H16N2OS |
| Molecular Weight | 248.35 g/mol |
| IUPAC Name | (2-cyclopentyl-5-thiophen-3-ylpyrazol-3-yl)methanol |
| Standard InChI | InChI=1S/C13H16N2OS/c16-8-12-7-13(10-5-6-17-9-10)14-15(12)11-3-1-2-4-11/h5-7,9,11,16H,1-4,8H2 |
| Standard InChI Key | HFQGDDXBLYPBMB-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)N2C(=CC(=N2)C3=CSC=C3)CO |
| Canonical SMILES | C1CCC(C1)N2C(=CC(=N2)C3=CSC=C3)CO |
Introduction
Chemical Identity and Structural Analysis
Molecular Characteristics
(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol is a synthetic organic compound belonging to the pyrazole family of heterocycles. Its essential molecular characteristics are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 2098119-20-9 |
| Molecular Formula | C13H16N2OS |
| Molecular Weight | 248.35 g/mol |
| IUPAC Name | (1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol |
| Chemical Family | Pyrazole derivatives |
| Functional Groups | Pyrazole, Thiophene, Hydroxymethyl |
The compound features a pyrazole core with a cyclopentyl substituent at the N1 position, a thiophen-3-yl group at the C3 position, and a hydroxymethyl group at the C5 position. This arrangement of functional groups contributes to its unique chemical and potentially biological properties, making it a compound of interest across multiple scientific disciplines.
Structural Features and Conformational Analysis
The primary structural elements of (1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol include:
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A pyrazole heterocycle - a five-membered aromatic ring containing two adjacent nitrogen atoms
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A cyclopentyl group attached to the N1 position of the pyrazole
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A thiophene ring (specifically thiophen-3-yl) at the C3 position
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A hydroxymethyl (CH2OH) group at the C5 position
The pyrazole ring serves as the central scaffold of the molecule, providing a platform for the various substituents. The cyclopentyl group at N1 position likely contributes to the compound's lipophilicity and may influence its membrane permeability. The thiophen-3-yl group at C3 adds additional aromatic character and potential for π-π interactions with biological targets. The hydroxymethyl group at C5 provides a hydrogen bond donor/acceptor site, which can be crucial for molecular recognition processes in biological systems.
Synthesis and Preparation Methods
Synthetic Strategies
The synthesis of (1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol typically involves multi-step organic reactions. Based on common pyrazole synthesis methodologies, several potential routes can be proposed:
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Cyclocondensation approach: Starting with a β-ketoester bearing a thiophen-3-yl group and reacting it with cyclopentylhydrazine, followed by reduction of the resulting ester to the corresponding alcohol.
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Functionalization of preformed pyrazoles: Building the pyrazole core first, followed by sequential introduction of the thiophen-3-yl, cyclopentyl, and hydroxymethyl groups.
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Cross-coupling strategies: Employing palladium-catalyzed cross-coupling reactions (such as Suzuki or Stille coupling) to introduce the thiophen-3-yl group to a pre-functionalized pyrazole scaffold.
The choice of synthetic route depends on factors such as availability of starting materials, desired scale, and compatibility with functional groups present in the molecule.
Purification and Characterization
After synthesis, purification of (1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol typically involves techniques such as column chromatography, recrystallization, and/or preparative HPLC. Characterization of the purified compound commonly employs:
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Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to confirm structural integrity
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Mass spectrometry to verify molecular weight and fragmentation patterns
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Infrared spectroscopy to identify functional groups
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Elemental analysis to confirm purity and elemental composition
These analytical methods collectively provide a comprehensive confirmation of the compound's identity and purity, which is essential for subsequent research applications.
Chemical Reactivity and Transformations
Oxidation Reactions
The hydroxymethyl group in (1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol represents a primary alcohol that can undergo various oxidation reactions:
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Oxidation to the corresponding aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane
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Further oxidation to the carboxylic acid using stronger oxidants such as potassium permanganate
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The thiophene moiety might also undergo oxidation at the sulfur atom to form sulfoxides or sulfones when treated with hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA)
These oxidative transformations can generate valuable derivatives for structure-activity relationship studies or serve as intermediates for further synthetic elaborations.
Reduction and Nucleophilic Substitution Reactions
While the compound already contains a reduced hydroxymethyl group, other potential transformations include:
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Conversion of the hydroxyl group to a better leaving group (e.g., mesylate or tosylate) followed by nucleophilic substitution to introduce various functionalities
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Dehydration to form alkenes or ethers
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Formation of esters or ethers through reactions with appropriate reagents
The pyrazole N-H bond in related compounds can also serve as a nucleophile in alkylation reactions, although in this particular compound, the N1 position is already occupied by the cyclopentyl group.
Stability Considerations
Understanding the stability of (1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol under various conditions is crucial for handling, storage, and application development. The compound likely exhibits:
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Sensitivity to strong oxidizing and reducing agents
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Potential hydrolytic instability under extreme pH conditions
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Photosensitivity due to the presence of the thiophene moiety
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Thermal stability within typical laboratory temperature ranges
Proper storage recommendations would include protection from light, moisture, and oxidizing environments to maintain compound integrity over extended periods.
Structure-Activity Relationship Analysis
Core Structure Contributions
| Structural Component | Potential Contributions to Activity |
|---|---|
| Pyrazole core | Hydrogen bonding capability, aromatic interactions, metabolic stability |
| Cyclopentyl substituent | Increased lipophilicity, conformational constraint, enhanced membrane permeability |
| Thiophen-3-yl group | π-π stacking potential, electronic properties, potential metabolic sites |
| Hydroxymethyl group | Hydrogen bond donor/acceptor, site for derivatization, increased solubility |
Understanding these structure-property relationships is crucial for rational design of analogs with improved or targeted properties for specific applications.
Comparison with Related Compounds
Comparing (1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol with structurally similar compounds provides insight into the impact of specific structural features:
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Compounds lacking the thiophene ring, such as (3-cyclopentyl-1H-pyrazol-5-yl)methanol, would likely show different electronic properties and potentially altered biological activity profiles
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Replacement of the hydroxymethyl group with other functionalities (e.g., amine, as in certain pyrazol-5-amine derivatives) would modify hydrogen bonding patterns and reactivity profiles
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Variation in the position of attachment of the thiophene ring (e.g., thiophen-2-yl vs. thiophen-3-yl) could impact the three-dimensional conformation and consequently the compound's interaction with biological targets
These comparative analyses help elucidate structure-activity relationships and guide the design of optimized derivatives.
Analytical Methods for Characterization
NMR Spectroscopy
The proton (1H) NMR spectrum of (1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol would likely display characteristic signals:
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Thiophene protons (typically in the range of δ 7.0-8.0 ppm)
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Pyrazole C4-H (typically around δ 6.0-6.5 ppm)
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Hydroxymethyl protons (around δ 4.5-5.0 ppm)
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Cyclopentyl protons (multiple signals between δ 1.5-4.5 ppm)
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Hydroxyl proton (variable position, often around δ 2.0-5.0 ppm depending on concentration and solvent)
Carbon (13C) NMR would reveal the distinct carbon environments within the molecule, with the pyrazole carbons typically appearing between δ 130-150 ppm, the thiophene carbons between δ 120-140 ppm, the hydroxymethyl carbon around δ 55-65 ppm, and the cyclopentyl carbons between δ 20-50 ppm.
Mass Spectrometry
Mass spectrometric analysis would confirm the molecular weight of 248.35 g/mol, with characteristic fragmentation patterns that might include:
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Loss of the hydroxymethyl group
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Fragmentation of the cyclopentyl ring
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Cleavage between the pyrazole and thiophene moieties
These fragmentation patterns can serve as diagnostic markers for compound identification and structural confirmation.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry provides a powerful tool for analyzing the purity and identity of (1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol. Typical chromatographic conditions might include:
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Reverse-phase C18 columns
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Mobile phase gradients of acetonitrile/water or methanol/water
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UV detection at 254-280 nm (due to the aromatic chromophores)
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Mass spectrometric detection for enhanced sensitivity and specificity
Gas chromatography coupled with mass spectrometry (GC-MS) might also be applicable, potentially requiring derivatization of the hydroxyl group to improve volatility.
Current Research Trends and Future Directions
Emerging Applications
Current research involving pyrazole derivatives with structural similarity to (1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol suggests several promising directions:
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Development of selective enzyme inhibitors for therapeutic applications
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Exploration as building blocks for supramolecular assemblies
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Investigation as components in photoresponsive materials
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Potential application in catalytic systems
The hydroxymethyl functionality provides a versatile handle for further derivatization, expanding the compound's potential utility across these research domains.
Future Research Opportunities
Several opportunities exist for further research on (1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol:
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Comprehensive biological activity profiling against diverse targets
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Development of more efficient synthetic routes
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Preparation of a library of structural analogs for structure-activity relationship studies
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Exploration of metal complexation properties
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Investigation of potential applications in sustainable chemistry
These research directions could significantly expand our understanding of this compound and unlock new applications in medicine, materials science, and beyond.
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